1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol
Description
Properties
CAS No. |
87655-91-2 |
|---|---|
Molecular Formula |
C15H28OSi |
Molecular Weight |
252.47 g/mol |
IUPAC Name |
1-(1-trimethylsilylhex-2-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H28OSi/c1-5-6-8-11-14(17(2,3)4)15(16)12-9-7-10-13-15/h14,16H,5-7,9-10,12-13H2,1-4H3 |
InChI Key |
QKQMEILYAJQJQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC(C1(CCCCC1)O)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol typically involves the reaction of cyclohexanone with a trimethylsilyl-protected alkyne. One common method includes the use of a Grignard reagent, where the trimethylsilyl-protected alkyne is first prepared and then reacted with cyclohexanone under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-(Trimethylsilyl)hex-2-yn-1-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Substituent Effects on Conformational Stability
The cyclohexanol ring’s conformation is influenced by substituent size and electronic effects:
- 1-Methylcyclohexanol: The methyl group adopts an equatorial position to avoid 1,3-diaxial interactions, with a conformational free energy (ΔG) of ~7.1 kJ/mol favoring the equatorial conformer .
- 1-[1-(Trimethylsilyl)hex-2-yn-1-yl]cyclohexan-1-ol: The bulkier TMS group increases steric hindrance, likely shifting the equilibrium further toward the equatorial conformation compared to smaller substituents like methyl. Computational studies suggest ΔG values for TMS-substituted cyclohexanols exceed 10 kJ/mol .
- 1-Phenylcyclohexanol: The phenyl group’s planar geometry introduces greater axial strain, resulting in a higher ΔG (~12.5 kJ/mol) .
Table 1: Conformational Free Energy (ΔG) of Cyclohexanol Derivatives
| Compound | Substituent | ΔG (kJ/mol) |
|---|---|---|
| 1-Methylcyclohexanol | Methyl | 7.1 |
| 1-Phenylcyclohexanol | Phenyl | 12.5 |
| 1-[1-(TMS)hex-2-yn-1-yl]cyclohexanol | TMS-hex-2-yn-1-yl | >10 (est.) |
Pharmacological Analogs: Structural Contrasts
- Tramadol: A 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol derivative. The dimethylamino and methoxyphenyl groups enable opioid receptor binding, absent in the TMS-hex-2-yn-1-yl analog .
- Venlafaxine : Contains a 4-methoxyphenylethylamine substituent. The TMS group in the target compound increases logP (lipophilicity) by ~2.5 units compared to venlafaxine’s polar substituents, rendering it unsuitable for CNS penetration .
Table 2: Key Properties of Cyclohexanol-Based Compounds
| Compound | Key Substituent | logP (est.) | Application |
|---|---|---|---|
| 1-[1-(TMS)hex-2-yn-1-yl]cyclohexanol | TMS-hex-2-yn-1-yl | 3.8 | Synthetic intermediate |
| Tramadol | m-Methoxyphenyl | 1.4 | Analgesic |
| Venlafaxine | 4-Methoxyphenyl | 1.2 | Antidepressant |
Physicochemical Properties
- Lipophilicity : The TMS group increases logP significantly compared to alkyl or aryl substituents, improving solubility in organic solvents like THF or hexane .
- Acidity: The hydroxyl group’s pKa is elevated (~16.5) due to the electron-withdrawing silyl group, reducing hydrogen-bonding capacity compared to 1-methylcyclohexanol (pKa ~15.5) .
Q & A
Q. What ecological toxicity profiles are predicted for this compound, and how are they assessed?
- Answer :
- QSAR Modeling : Predict bioaccumulation (logP ~3.5) and aquatic toxicity (LC for Daphnia magna).
- In Vitro Assays : Ames test for mutagenicity; mitochondrial toxicity screening (Seahorse XF Analyzer).
- Degradation Studies : Hydrolysis rates under acidic/basic conditions (HPLC monitoring).
EPA DSSTox frameworks for related cyclohexanol derivatives guide these assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
